Methyl 4-({benzyl[(4-chlorophenyl)sulfonyl]amino}methyl)benzoate
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Overview
Description
Methyl 4-({benzyl[(4-chlorophenyl)sulfonyl]amino}methyl)benzoate is an organic compound with the molecular formula C22H20ClNO4S and a molecular weight of 429.92 g/mol . This compound is characterized by its complex structure, which includes a benzyl group, a chlorophenyl sulfonyl group, and a benzoate ester. It is primarily used in research settings due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-({benzyl[(4-chlorophenyl)sulfonyl]amino}methyl)benzoate typically involves multiple steps:
Formation of the Benzylamine Intermediate: The initial step involves the reaction of benzylamine with 4-chlorobenzenesulfonyl chloride in the presence of a base such as triethylamine. This reaction forms the benzyl[(4-chlorophenyl)sulfonyl]amine intermediate.
Coupling with Methyl 4-formylbenzoate: The intermediate is then reacted with methyl 4-formylbenzoate in the presence of a reducing agent like sodium borohydride to form the final product, this compound.
Industrial Production Methods
While the compound is primarily synthesized for research purposes, industrial production would follow similar synthetic routes but on a larger scale, utilizing batch reactors and continuous flow systems to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-({benzyl[(4-chlorophenyl)sulfonyl]amino}methyl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, which can reduce the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles like amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 4-({benzyl[(4-chlorophenyl)sulfonyl]amino}methyl)benzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which Methyl 4-({benzyl[(4-chlorophenyl)sulfonyl]amino}methyl)benzoate exerts its effects involves interactions with various molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting enzyme activity. The benzyl and chlorophenyl groups can interact with hydrophobic pockets in proteins, affecting their function and stability.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-({benzyl[(4-methylphenyl)sulfonyl]amino}methyl)benzoate
- Methyl 4-({benzyl[(4-fluorophenyl)sulfonyl]amino}methyl)benzoate
- Methyl 4-({benzyl[(4-bromophenyl)sulfonyl]amino}methyl)benzoate
Uniqueness
Methyl 4-({benzyl[(4-chlorophenyl)sulfonyl]amino}methyl)benzoate is unique due to the presence of the chlorophenyl group, which can participate in specific interactions not possible with other halogens. This can lead to distinct biological and chemical properties, making it a valuable compound for research.
Properties
IUPAC Name |
methyl 4-[[benzyl-(4-chlorophenyl)sulfonylamino]methyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClNO4S/c1-28-22(25)19-9-7-18(8-10-19)16-24(15-17-5-3-2-4-6-17)29(26,27)21-13-11-20(23)12-14-21/h2-14H,15-16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXYODAUBJSZHDR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)CN(CC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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